molecular formula C35H36N4O8 B12386257 TAMRA-PEG2-Maleimide

TAMRA-PEG2-Maleimide

Cat. No.: B12386257
M. Wt: 640.7 g/mol
InChI Key: CIERBKQMSJKNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAMRA-PEG2-Maleimide is a compound that combines the properties of TAMRA (tetramethylrhodamine), a red fluorescent dye, with PEG (polyethylene glycol) units and a maleimide group. This compound is widely used in biochemical and biophysical research due to its ability to form covalent bonds with thiol groups, making it an excellent tool for labeling and tracking biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG2-Maleimide involves the conjugation of TAMRA with PEG units and the incorporation of a maleimide group. The process typically starts with the activation of TAMRA, followed by the attachment of PEG units through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG2-Maleimide primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Common Reagents and Conditions

The reaction between this compound and thiol groups is typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. Common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to ensure the availability of free thiol groups .

Major Products Formed

The major product formed from the reaction of this compound with thiol-containing biomolecules is a covalently linked conjugate. This product retains the fluorescent properties of TAMRA, allowing for easy detection and tracking in various applications .

Scientific Research Applications

TAMRA-PEG2-Maleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TAMRA-PEG2-Maleimide involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with free thiol groups, forming stable thioether bonds. This reaction is highly efficient and occurs under mild conditions, preserving the integrity of the labeled biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TAMRA-PEG2-Maleimide is unique due to its combination of a fluorescent dye, PEG units, and a maleimide group. This combination provides excellent solubility, stability, and specificity for thiol groups, making it a versatile tool for various research applications .

Properties

Molecular Formula

C35H36N4O8

Molecular Weight

640.7 g/mol

IUPAC Name

3',6'-bis(dimethylamino)-N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C35H36N4O8/c1-37(2)23-6-9-27-29(20-23)46-30-21-24(38(3)4)7-10-28(30)35(27)26-8-5-22(19-25(26)34(43)47-35)33(42)36-13-15-44-17-18-45-16-14-39-31(40)11-12-32(39)41/h5-12,19-21H,13-18H2,1-4H3,(H,36,42)

InChI Key

CIERBKQMSJKNLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.